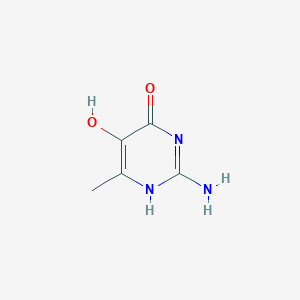

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路および反応条件: アセラシンCは、アクレモニウム属によって静置培養により生産される . 真菌は比較的乾燥した雰囲気で培養され、これは気中菌糸、子実体、その他の構造の形成を促進する . 発酵プロセスには、真菌を液体培地で培養した後、アセトンとトルエンと酢酸エチルの混合物を加えることが含まれる . その後、得られた混合物を向流クロマトグラフィーにかけ、化合物を単離する .

工業生産方法: アセラシンCの工業生産は、合成経路と同様のプロセスに従う。 真菌は、大規模な静置培養で培養され、化合物は溶媒を使用して抽出され、クロマトグラフィーによって精製される .

化学反応の分析

反応の種類: アセラシンCは、酸化、還元、置換など、さまざまな化学反応を受ける . これらの反応は、化合物の構造を修飾し、その生物活性を強化するために不可欠である。

一般的な試薬および条件: アセラシンCに関連する反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれる . 反応は通常、制御された条件下で行われ、所望の修飾が達成されることを確認する .

生成される主な生成物: アセラシンCに関連する反応から生成される主な生成物には、生物活性が強化された修飾環状ペンタデプシペプチドが含まれる . これらの生成物は、多くの場合、新しい治療薬の研究開発に使用される .

科学研究への応用

アセラシンCは、幅広い科学研究に利用されている。 アセラシンCは、主にエンドセリン受容体とそのさまざまな生理学的プロセスにおける役割の研究に使用される . エンドセリン結合を阻害する能力により、アセラシンCは、特に高血圧や心不全の研究において、循環器研究の貴重なツールとなっている . さらに、アセラシンCは、心筋梗塞、脳血管攣縮、動脈硬化などの状態を治療するための新しい治療薬の開発に使用されている .

科学的研究の応用

Pharmacological Properties

The compound has been identified as a potent inhibitor of leukotriene synthesis , which is crucial in the treatment of various inflammatory conditions. Research indicates that derivatives of this compound can inhibit the enzyme 5-lipoxygenase, thereby reducing the production of leukotrienes, which are implicated in asthma, cardiovascular diseases, and other inflammatory disorders .

Anti-inflammatory Applications

- Asthma and Allergic Reactions : The ability to inhibit leukotriene synthesis makes this compound a candidate for treating asthma and allergic reactions. In vitro studies have shown that it can significantly reduce bronchoconstriction and inflammation in animal models .

- Gastrointestinal Protection : The compound exhibits cytoprotective properties against ethanol-induced gastric ulcers, indicating its potential use as a non-antisecretory anti-ulcer agent. This property is particularly relevant for patients with peptic ulcers or gastritis .

Synthesis and Derivative Development

The synthesis of 2-amino-5-hydroxy-6-methylpyrimidin-4(1H)-one has been optimized to produce various derivatives with enhanced biological activities. For instance, modifications at the 5-position have led to compounds that exhibit improved potency against nitric oxide production in immune cells, showcasing their potential as anti-inflammatory agents .

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Fluoro derivative | 2 | Strong inhibition of nitric oxide production |

| Unsubstituted variant | 36 | Moderate inhibition of nitric oxide production |

Treatment of Inflammatory Diseases

A study investigated the efficacy of this compound in models of inflammatory bowel disease (IBD). The results demonstrated a significant reduction in inflammation markers and improved histological scores in treated animals compared to controls. This suggests its potential as a therapeutic agent for IBD .

Cancer Research

Recent investigations have explored the anti-cancer properties of this compound. In vitro studies revealed that certain derivatives can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, making these compounds promising candidates for further development in oncology.

作用機序

アセラシンCは、エンドセリンの受容体、特にエンドセリン受容体タイプAおよびエンドセリン受容体タイプBへの結合を阻害することで作用する . この阻害は、エンドセリンの血管収縮作用を阻止し、血圧の低下と循環器機能の改善をもたらす . アセラシンCの分子標的は、ウシ心房およびブタ脳膜に存在するエンドセリン受容体である .

類似の化合物との比較

これらの化合物は、同様の環状ペンタデプシペプチド構造を共有しているが、脂肪酸鎖の官能基化は異なる . アセラシンCは、エンドセリン受容体結合を特異的に阻害する点でユニークであり、循環器研究の貴重なツールとなっている . その他の類似の化合物には、アクレモニウム属からも単離され、生物活性も示すアクレモニペプチドEおよびFなどのシクロペプチドが含まれる .

類似化合物との比較

These compounds share a similar cyclic pentadepsipeptide structure but differ in the functionalization of their fatty acid chains . Aselacin C is unique in its specific inhibition of endothelin receptor binding, making it a valuable tool in cardiovascular research . Other similar compounds include cyclopeptides such as acremonpeptides E and F, which also exhibit biological activity and are isolated from the Acremonium species .

生物活性

2-Amino-5-hydroxy-6-methylpyrimidin-4(1H)-one, also known as Aselacin C, is a pyrimidine derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C5H7N3O

Molecular Weight : 141.13 g/mol

CAS Number : 14405-13-1

The structure of this compound features a six-membered pyrimidine ring containing two nitrogen atoms, along with hydroxyl and amino functional groups that contribute to its reactivity and biological interactions.

Synthesis

This compound can be synthesized through several methods, often involving the reaction of pyrimidine derivatives under controlled conditions to optimize yield and purity. It can also be isolated from various natural sources, including certain fungi such as Acremonium species.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

The compound has shown promise in anticancer research due to its ability to interfere with cellular proliferation processes. Studies suggest that it may act as an inhibitor in biochemical pathways related to nucleic acid synthesis and cell cycle regulation. For instance, similar pyrimidine derivatives have been observed to induce apoptosis in cancer cells .

In a comparative study on the cytotoxic effects of related compounds, it was found that derivatives of pyrimidines could significantly reduce the viability of cancer cell lines while sparing normal cells .

Case Studies

- Antimicrobial Efficacy :

-

Cytotoxicity against Cancer Cells :

- In vitro studies demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells (cervical cancer cells), with significant reductions in cell viability observed at specific concentrations. The mechanism was attributed to the compound's interference with metabolic pathways essential for cancer cell survival .

The biological activity of this compound primarily involves its interaction with biological receptors or enzymes. Its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins involved in critical cellular processes such as DNA replication and repair.

Research Findings Summary

特性

IUPAC Name |

2-amino-5-hydroxy-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h9H,1H3,(H3,6,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJOARNJMDDAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14405-13-1 |

Source

|

| Record name | 2-AMINO-6-METHYL-4,5-PYRIMIDINEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。